N-(5-methylisoxazol-3-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide
Description
N-(5-methylisoxazol-3-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide is a small-molecule compound featuring a pyridazine core substituted with a thiophene ring and a thioacetamide linker connected to a 5-methylisoxazole moiety. This compound has garnered attention in medicinal chemistry due to its role in disrupting protein-protein interactions (PPIs), particularly between heat shock protein 90 (Hsp90) and its co-chaperone p23 . Chan et al. identified this compound through a high-throughput screen using a dual luciferase reporter system, where it demonstrated potent inhibition of Hsp90-p23 interactions and subsequent degradation of Hsp90 client proteins, a mechanism critical in cancer therapy .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-9-7-12(18-20-9)15-13(19)8-22-14-5-4-10(16-17-14)11-3-2-6-21-11/h2-7H,8H2,1H3,(H,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOMQNYVNONJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide (CAS No. 194491-44-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of an isoxazole ring, a thiophene moiety, and a pyridazine derivative. The molecular formula is with a molecular weight of approximately 276.33 g/mol. The compound's unique structure contributes to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds targeting the microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme linked to cancer progression, have shown promising results in inhibiting cancer cell proliferation. In vitro studies revealed that certain derivatives demonstrated IC50 values in the low micromolar range against A549 lung cancer cells, indicating their potential as anticancer agents .
| Compound | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1c | mPGES-1 | 3.5 | Inhibition of PGE2 synthesis |
| 2c | mPGES-1 | 4.0 | Induction of apoptosis |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. The inhibition of mPGES-1 not only affects cancer cell proliferation but also plays a crucial role in reducing inflammation-related disorders. By selectively inhibiting PGE2 production, it may mitigate the gastrointestinal and cardiovascular side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in inflammatory and cancer pathways:
- Inhibition of mPGES-1 : This enzyme is critical in the biosynthesis of prostaglandins, which are mediators of inflammation and pain.
- Induction of Apoptosis : Compounds similar to this one have been shown to induce cell cycle arrest and apoptosis in cancer cells, particularly through mitochondrial pathways .
Case Studies
A series of case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Lung Cancer : A derivative was tested on A549 cell lines, resulting in significant growth inhibition and apoptosis induction after 72 hours of treatment.
- Inflammatory Disease Models : In animal models simulating arthritis, administration of mPGES-1 inhibitors led to reduced swelling and pain, demonstrating potential therapeutic benefits for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity Profiles
The compound’s structural uniqueness lies in its pyridazine-thiophene core and isoxazole-acetamide side chain. Below is a comparison with structurally or functionally related compounds:
Key Findings from Comparative Studies
- Core Heterocycle Impact : Replacing pyridazine (target compound) with pyrimidine (CP9) reduces activity, while pyrimidin-2-yl derivatives (e.g., compound 20) shift target specificity to kinases like CK1 .
- Substituent Effects : The trifluoromethyl group in CP9 enhances binding affinity but reduces solubility, whereas fluorobenzyl groups in benzothiazole derivatives (e.g., 5j) improve blood-brain barrier penetration for CNS targets .
- Side-Chain Optimization : Hydrophobic modifications (e.g., A17) in the target compound’s derivatives significantly boost antitumor efficacy, underscoring the importance of lipophilicity in PPI inhibitors .
Selectivity and Toxicity Profiles
- The target compound and CP9 show minimal toxicity in normal cells, unlike classical Hsp90 inhibitors like 17-AAG, which exhibit hepatotoxicity .
- Benzothiazole derivatives (e.g., 5j) exhibit low neurotoxicity (rotarod test) despite high anticonvulsant activity, making them favorable for neurological applications .
Data Tables
Table 1: Structural and Pharmacological Comparison of Key Analogues
| Parameter | Target Compound | CP9 | A17 | Compound 5j |
|---|---|---|---|---|
| Core Structure | Pyridazine-thiophene | Pyrimidine-thiophene | Pyrimidine-thiophene | Benzothiazole-triazole |
| Key Substituent | Isoxazole-acetamide | Trifluoromethyl | Hydrophobic side chain | 4-Fluorobenzyl |
| Primary Target | Hsp90-p23 | Hsp90-p23 | Hsp90-p23 | Voltage-gated sodium channels |
| IC50/ED50 | <1 µM (Hsp90-p23) | ~3 µM (Hsp90-p23) | ~0.3 µM (Hsp90-p23) | 54.8 mg/kg (MES) |
| Solubility | Moderate (aqueous buffer) | Low (due to CF3 group) | Improved (hydrophobic mod.) | High (CNS penetration) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
